molecular formula C6H9NO2 B15490614 4-Nitrocyclohex-1-ene CAS No. 4883-68-5

4-Nitrocyclohex-1-ene

Cat. No.: B15490614
CAS No.: 4883-68-5
M. Wt: 127.14 g/mol
InChI Key: AYEKXCDFTQQFAV-UHFFFAOYSA-N
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Description

4-Nitrocyclohex-1-ene is a nitro-substituted cyclohexene derivative with the molecular formula C₆H₉NO₂ (calculated molecular weight: 127.14 g/mol). The nitro group at the 4-position introduces significant electron-withdrawing effects, altering the electronic and steric properties of the cyclohexene ring. This compound is primarily utilized in organic synthesis and coordination chemistry, where its nitro group can act as a ligand in metal complexes. Structural studies, including X-ray crystallography and spectroscopic analyses, have characterized its planar nitro group and the resultant ring distortion . Research by Paul et al. (2014) and Pettinari et al. (2001) highlights its role in forming Schiff base ligands for transition metal complexes, which are investigated for catalytic and magnetic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Nitrocyclohex-1-ene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of this compound typically involves nitration of cyclohexene derivatives. Key variables include the choice of nitrating agent (e.g., nitric acid in acetic anhydride) and reaction temperature. To enhance regioselectivity, steric and electronic effects must be balanced: the electron-rich double bond in cyclohexene directs nitration to the less substituted position. Kinetic studies suggest maintaining temperatures below 0°C to minimize byproducts like dinitro compounds. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR can confirm the position of the nitro group by analyzing deshielding effects on adjacent protons (e.g., protons at C3 and C5 in this compound resonate downfield at δ 6.2–6.5 ppm). 13C^{13}\text{C} NMR identifies the nitro-bearing carbon (δ ~150 ppm) .
  • IR Spectroscopy : The asymmetric stretching vibration of the nitro group (NO2_2) appears at ~1530 cm1^{-1}, while C=C stretching is observed near 1650 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 139.0633 for C6_6H9_9NO2_2) and fragmentation patterns .

Q. How can side reactions during purification of this compound be minimized?

  • Methodological Answer : Side reactions (e.g., polymerization or oxidation) are mitigated by:

  • Using inert atmospheres (N2_2/Ar) during handling.
  • Employing low-temperature crystallization (e.g., from ethanol at -20°C) to avoid thermal degradation.
  • Adding stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated polymerization .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, polarizing the double bond and enhancing dienophile reactivity. Computational studies (DFT) show that the nitro group’s orientation (axial vs. equatorial) affects transition-state geometry. Experimental validation via X-ray crystallography (e.g., analyzing cycloadducts) can confirm stereochemical outcomes . Kinetic studies under varying solvent polarities (e.g., toluene vs. DMSO) further elucidate electronic effects .

Q. How can contradictions between computational predictions and experimental data on this compound’s electronic properties be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects in DFT). To resolve these:

  • Validate computational results with experimental techniques like UV-Vis spectroscopy (measuring λmax\lambda_{\text{max}} for charge-transfer transitions).
  • Use hybrid functionals (e.g., B3LYP-D3) with explicit solvent models to improve accuracy.
  • Cross-reference with empirical data from PubChem or NIST Chemistry WebBook .

Q. What strategies ensure robust kinetic analysis in the nitration of cyclohexene derivatives?

  • Methodological Answer :

  • Data Collection : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track nitro group formation in real time.
  • Statistical Analysis : Apply Arrhenius plots to determine activation energies and identify rate-limiting steps. Error bars should reflect triplicate measurements.
  • Contradiction Management : If kinetic data deviates from theoretical models (e.g., non-linear Arrhenius behavior), investigate competing pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 4-Nitrocyclohex-1-ene and two analogous compounds: 4-Isocyanato-1-methylcyclohex-1-ene and 4-Acetyl-1-methylcyclohexene .

Property This compound 4-Isocyanato-1-methylcyclohex-1-ene 4-Acetyl-1-methylcyclohexene
Molecular Formula C₆H₉NO₂ C₈H₁₁NO C₉H₁₄O
Molecular Weight 127.14 (calculated) 137.18 138.21
Functional Group Nitro (-NO₂) Isocyanate (-NCO) Acetyl (-COCH₃)
Electronic Effects Strong electron-withdrawing Electrophilic Moderate electron-withdrawing
Key Applications Coordination complexes, organic synthesis Polymer precursors, cross-linking agents Fragrances, organic intermediates
References

This compound

  • The nitro group deactivates the cyclohexene ring toward electrophilic substitution but enhances reactivity toward nucleophilic attack.
  • Forms stable metal complexes (e.g., with Cu(II) or Co(II)) due to the nitro group’s lone-pair electrons, as demonstrated in studies by Nazır et al. (2000) .
  • Used in synthesizing heterocyclic compounds and pharmaceuticals.

4-Isocyanato-1-methylcyclohex-1-ene

  • The isocyanate group (-NCO) is highly reactive toward nucleophiles (e.g., alcohols, amines), making it a critical intermediate in polyurethane production .
  • Industrial specifications emphasize high purity (>98%) for consistent polymerization performance.

4-Acetyl-1-methylcyclohexene

  • The acetyl group introduces moderate electron-withdrawing effects, enabling selective hydrogenation or aldol condensation reactions.
  • NIST data confirms its use in flavor and fragrance industries, where cyclic ketones contribute to scent profiles .

Physicochemical Properties

  • Solubility : Nitro and isocyanate derivatives exhibit lower solubility in polar solvents due to their hydrophobic substituents, whereas the acetyl compound shows moderate polarity.
  • Stability : The nitro compound is thermally stable but sensitive to reducing agents. The isocyanate derivative requires anhydrous storage to prevent hydrolysis.

Research Findings and Industrial Relevance

  • This compound : Recent studies focus on its role in asymmetric catalysis and ligand design for sustainable chemistry .
  • 4-Isocyanato-1-methylcyclohex-1-ene : Industrial suppliers prioritize scalable synthesis for polyurethane elastomers and coatings .
  • 4-Acetyl-1-methylcyclohexene : NIST-standardized data supports its use in quality-controlled synthetic routes for agrochemicals .

Properties

CAS No.

4883-68-5

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-nitrocyclohexene

InChI

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2

InChI Key

AYEKXCDFTQQFAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)[N+](=O)[O-]

Origin of Product

United States

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